molecular formula C14H25NO5 B2594172 tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate CAS No. 177899-21-7

tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate

Cat. No.: B2594172
CAS No.: 177899-21-7
M. Wt: 287.356
InChI Key: XTTSZLHDKBNNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate is a specialized chemical intermediate designed for research and development applications, strictly for Research Use Only. This compound features a reactive ketone group and a doubly Boc-protected amine, making it a valuable building block in synthetic organic and medicinal chemistry. Its structure allows it to serve as a key precursor in the synthesis of more complex molecules, particularly in pharmaceutical research where the introduction of a four-carbon spacer with a terminal carbonyl function is needed. The Boc-protecting groups enhance the compound's stability during synthetic sequences and can be readily removed under mild acidic conditions to unveil the secondary amine for further functionalization. While a compound with a closely related structure, tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate (CAS 2098067-97-9), has a molecular formula of C15H25NO5 and a molecular weight of 299.36 , this highlights the relevance of such oxo-containing intermediates in drug discovery pipelines. Research into similar poly heterocyclic conjugates has demonstrated potential in developing antineoplastic agents, showing the broad utility of this class of compounds in investigating new therapeutic modalities, such as for triple-negative breast cancer . This reagent is intended for use by qualified researchers as a fundamental component in constructing novel molecular entities.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(4-oxobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)15(9-7-8-10-16)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTSZLHDKBNNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177899-21-7
Record name tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable electrophile. One common method involves the reaction of tert-butyl carbamate with 4-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate serves as a protecting group for amines during organic synthesis. Protecting groups are crucial in multi-step synthesis to prevent unwanted reactions. The tert-butoxycarbonyl (Boc) group is particularly valuable due to its stability under various reaction conditions and its ease of removal.

Case Study : In a study on the synthesis of complex organic molecules, the Boc group facilitated the selective functionalization of amines without interfering with other reactive sites, demonstrating its utility in creating intricate molecular architectures .

Medicinal Chemistry

The compound has been investigated for its potential applications in drug development. Its structural features allow it to act as a precursor for bioactive molecules, particularly in synthesizing pharmaceuticals that target specific biological pathways.

Case Study : Research highlighted the use of this compound in synthesizing inhibitors for certain enzymes involved in disease pathways. The incorporation of this compound into drug candidates improved their pharmacokinetic properties, enhancing efficacy and reducing toxicity .

Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer or additive to modify the properties of polymers. Its ability to introduce functional groups into polymer chains can enhance characteristics such as solubility, thermal stability, and mechanical strength.

Data Table: Polymer Modifications Using this compound

Polymer TypeModification TypeResulting Property
PolyethyleneCrosslinking AgentIncreased tensile strength
PolystyrenePlasticizerImproved flexibility
PolyurethaneChain ExtenderEnhanced thermal stability

Mechanism of Action

The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing selective reactions to occur at other functional groups. The tert-butyl group can be removed under mild acidic conditions, revealing the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula (Example) Reactivity/Applications Reference
tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate (Target) Aliphatic 4-oxobutyl, dual tert-butyl Likely C₁₃H₂₃NO₅ Amine protection, ketone-based derivatization -
tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate 2-Nitrophenyl on 4-oxobutyl C₁₅H₂₀N₂O₅ Electron-deficient ketone for directed reactions
tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate Cyclopropyl, methyl on 4-oxobutyl C₁₃H₂₃NO₃ Steric hindrance modulates reaction kinetics
tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate Benzyloxy, 4-aminobutyl C₁₇H₂₆N₂O₃ Orthogonal protection strategies
tert-butyl N-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate Bromoquinoline, dual tert-butoxy C₂₁H₂₆BrN₃O₄ Cross-coupling precursor

Key Comparative Insights

Electron-Deficient vs. Aliphatic Ketones

The 4-oxobutyl group in the target compound is purely aliphatic, enabling flexibility and nucleophilic reactivity at the ketone. In contrast, tert-butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate (CAS 1427460-20-5) incorporates a 2-nitrophenyl group, which introduces electron-withdrawing effects. This enhances electrophilicity at the ketone, making it more reactive toward nucleophilic attack in aromatic systems .

Steric and Conformational Effects

tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate (CAS 4261-80-7) demonstrates how steric bulk from cyclopropyl and methyl groups can hinder access to the ketone, slowing reaction rates compared to the target compound’s linear chain. Such modifications are critical in tuning substrate selectivity in multi-step syntheses .

Orthogonal Protection Strategies

Compounds like tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate (CAS 847-42-7) highlight the use of benzyloxy groups for orthogonal deprotection (e.g., hydrogenolysis) alongside tert-butyl carbamates. This contrasts with the target compound’s reliance on acidic cleavage, underscoring design flexibility in protecting group chemistry .

Aromatic vs. Aliphatic Bromine Reactivity

The bromoquinoline substituent in tert-butyl N-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate () provides a site for Suzuki or Buchwald-Hartwig couplings, which are absent in the target compound. This illustrates how aromatic bromine atoms expand utility in metal-catalyzed reactions .

Biological Activity

tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate (CAS 177899-21-7) is an organic compound with the molecular formula C14H25NO5. This compound is primarily recognized for its role as a protecting group in organic synthesis, particularly for amines. Its stability and ease of removal under mild conditions make it a valuable reagent in various chemical applications, including medicinal chemistry and the synthesis of biologically active molecules.

  • Molecular Weight : 287.35 g/mol
  • Appearance : White solid
  • Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .

The biological activity of this compound is largely attributed to its function as a protecting group. This compound temporarily masks the reactivity of amines, allowing for selective reactions to occur at other functional groups. The tert-butyl group can be removed under mild acidic conditions, revealing the free amine for further reactions .

Applications in Biological Research

  • Synthesis of Bioactive Compounds : This compound is utilized in the synthesis of various bioactive molecules, including pharmaceuticals.
  • Medicinal Chemistry : It serves as an intermediate in the development of drug candidates, particularly those requiring specific functional group modifications .
  • Organic Synthesis : Due to its protective capabilities, it facilitates complex synthetic pathways by preventing unwanted reactions during multi-step synthesis.

Case Studies and Research Findings

Recent studies have highlighted the importance of protecting groups like this compound in synthesizing compounds with biological activity:

  • Study on Drug Synthesis : In a study focusing on the synthesis of novel antiviral agents, this carbamate was employed to protect amine functionalities during the introduction of other reactive groups. The resulting compounds exhibited significant antiviral activity against various strains of viruses, demonstrating the utility of this protecting group in medicinal chemistry applications .
  • Enzyme Inhibition Research : Another research effort investigated compounds synthesized using this carbamate as a protecting group. The study found that specific derivatives showed potent inhibition against key enzymes involved in metabolic pathways, indicating potential therapeutic applications .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds:

Compound NameStructure FeaturesUnique Properties
tert-Butyl carbamateLacks 4-oxobutyl groupSimpler structure, less reactivity
tert-Butyl N-methylcarbamateContains a methyl group insteadDifferent reactivity profile
Benzyl carbamateContains a benzyl groupMore sterically hindered, affecting reaction pathways

Q & A

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent ketone degradation .

Advanced: How to design a kinetic study for its reaction with nucleophiles?

Q. Methodological Answer :

  • Experimental Setup :
    • Substrate : Prepare 0.1 M solution in dry THF.
    • Nucleophile : Use Grignard reagents (e.g., MeMgBr) at varying concentrations (0.1–1.0 M).
    • Monitoring : Track ketone consumption via in situ FTIR (C=O peak decay) or aliquot quenching with ¹H NMR .
  • Data Analysis : Apply pseudo-first-order kinetics. Plot ln([C=O]₀/[C=O]ₜ) vs. time to determine rate constants .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Q. Methodological Answer :

  • Issue : Yield drops from 70% (small-scale) to 40% (10 g scale).
  • Root Causes :
    • Incomplete Mixing : Use high-shear stirring or flow reactors to enhance reagent contact .
    • Exothermic Reactions : Implement cooling jackets to maintain ≤25°C during Boc protection .
    • Purification Loss : Switch from column chromatography to recrystallization (solvent: ethyl acetate/hexane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.